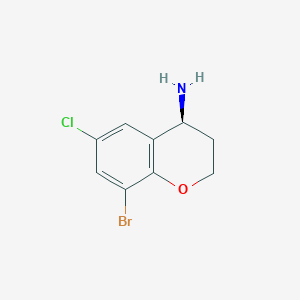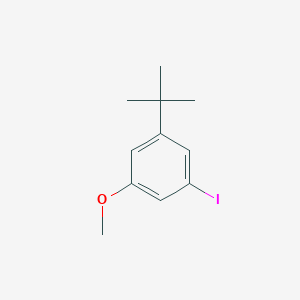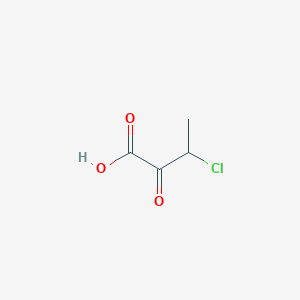![molecular formula C7H7ClN4 B15233020 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is part of the pyrazolo[3,4-D]pyrimidine family, known for their structural similarity to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate in ethanol to form the desired pyrazolo[3,4-D]pyrimidine scaffold . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group at the 4-position makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions: Common reagents used in these reactions include methylamine, which can replace the chlorine atom to form 4-substituted derivatives . Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 4-substituted products like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine .
Scientific Research Applications
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity as a CDK2 inhibitor, making it a potential candidate for cancer treatment . Additionally, its structural similarity to purines allows it to interact with biological targets, leading to various pharmacological activities such as anti-inflammatory, antiproliferative, and antifungal effects .
Mechanism of Action
The mechanism of action of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of the chloro and dimethyl groups in this compound contributes to its distinct chemical reactivity and pharmacological profile.
Similar Compounds
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-3,6-dimethyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3,(H,9,10,11,12) |
InChI Key |
NWJIMIUCRDJUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)


![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)
![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)


![Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)

![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)


